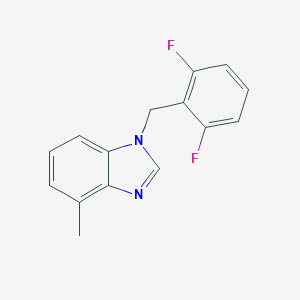
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- is a chemical compound used in scientific research. It is a heterocyclic compound that has been found to have various applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in cancer cell growth and viral replication. It may also work by reducing inflammation and pain through its interaction with certain receptors in the body.
Biochemical And Physiological Effects
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation and pain. It has also been found to have low toxicity in animal studies.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- in lab experiments is its broad range of applications. It has been studied for its anticancer, antiviral, anti-inflammatory, and analgesic properties. It also has low toxicity, making it a relatively safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as an antiviral agent against other viruses such as HIV and influenza. Additionally, further research could be done to elucidate its mechanism of action and optimize its use in lab experiments.
Scientific Research Applications
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- has been found to have various applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antiviral properties and has shown activity against the hepatitis C virus. Furthermore, it has been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
CAS RN |
199594-82-6 |
|---|---|
Product Name |
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- |
Molecular Formula |
C15H12F2N2 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazole |
InChI |
InChI=1S/C15H12F2N2/c1-10-4-2-7-14-15(10)18-9-19(14)8-11-12(16)5-3-6-13(11)17/h2-7,9H,8H2,1H3 |
InChI Key |
VPEWBYMJUVSDBS-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F |
Other CAS RN |
199594-82-6 |
synonyms |
1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


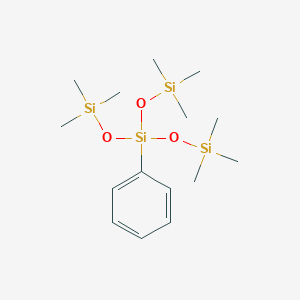

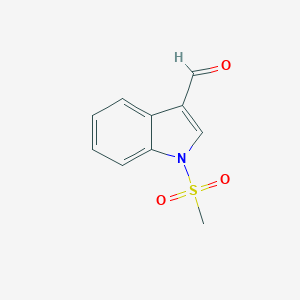
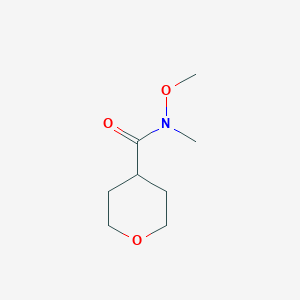
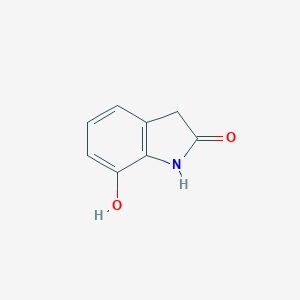
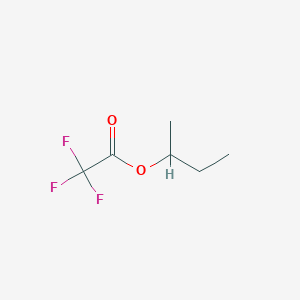
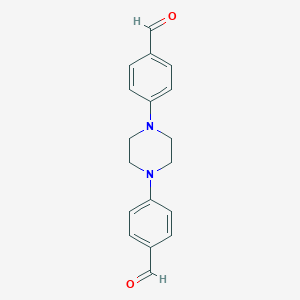
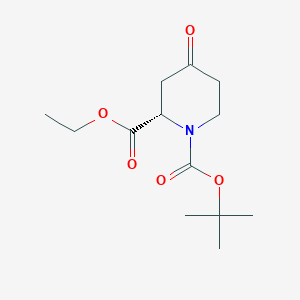
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
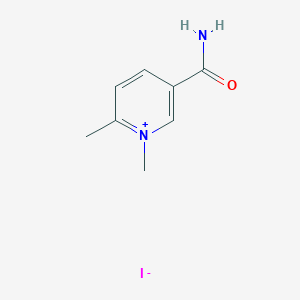
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
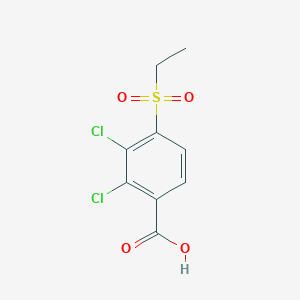
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)